(2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride
Description
(2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride is a chiral piperazine derivative characterized by a stereospecific methyl group at the 2S-position of the piperazine ring and a 1-methylpyrazole-4-carbonyl substituent at the nitrogen. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Its molecular structure combines the rigidity of the piperazine backbone with the aromatic and hydrogen-bonding capabilities of the pyrazole moiety, which may influence receptor binding or pharmacokinetic properties.
Properties
IUPAC Name |
[(2S)-2-methylpiperazin-1-yl]-(1-methylpyrazol-4-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.ClH/c1-8-5-11-3-4-14(8)10(15)9-6-12-13(2)7-9;/h6-8,11H,3-5H2,1-2H3;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLXHJKAGTYPRL-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CN(N=C2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCN1C(=O)C2=CN(N=C2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.
Substitution on the Piperazine Ring: The piperazine ring is then functionalized by introducing the pyrazole moiety. This can be achieved through nucleophilic substitution reactions where the pyrazole derivative reacts with a piperazine precursor.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine or pyrazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of piperazine, including (2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride, exhibit significant anticancer properties. A study highlighted that compounds with similar structures can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activities
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | Induces apoptosis | |
| Compound B | Lung Cancer | Cell cycle arrest |
Neuroprotective Effects
The compound has shown promise in neuropharmacology. Its ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Studies have indicated that piperazine derivatives can modulate neurotransmitter systems, potentially offering neuroprotective benefits.
Table 2: Neuroprotective Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neuroprotection | Modulation of neurotransmitter systems | |
| Cognitive Enhancement | Improvement in memory tasks |
Case Studies
Several studies have evaluated the efficacy of similar compounds with piperazine and pyrazole moieties:
- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of piperazine derivatives on various cancer cell lines using MTT assays, demonstrating significant anti-proliferative effects against colon and lung cancer cells .
- Neuroimaging Applications : Research indicated that isoxazole derivatives could serve as PET ligands for visualizing brain targets, suggesting that similar compounds might also have applications in neuroimaging.
Mechanism of Action
The mechanism of action of (2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The target compound’s chirality (2S-methyl) distinguishes it from most analogs, which lack stereospecificity. This feature could influence enantioselective binding in biological systems.
- The 1-methylpyrazole-4-carbonyl group provides a planar aromatic system, contrasting with the bulky phenoxy or phenylmethyl substituents in HBK-series compounds (). This may reduce steric hindrance in target interactions.
Physicochemical and Thermal Properties
Thermal stability and solubility are critical for pharmaceutical processing. Data from and related compounds provide insights:
Analysis :
- The target compound’s thermal stability is expected to surpass piperazine dihydrochloride due to the absence of hydrate formation (common in di-salts) and the stabilizing effect of the aromatic pyrazole group.
- Solubility in aqueous media is likely comparable to HBK-series compounds, which are designed for oral bioavailability .
Comparison with Analogous Syntheses :
- HBK-series compounds () use nucleophilic substitution to attach phenoxyethoxyethyl groups, requiring harsh conditions (reflux, excess reagents).
- describes piperazine acylation with 4-methyl-1-piperazinecarbonyl chloride under mild conditions, suggesting similar efficiency for the target compound.
- Direct synthesis yields for pre-formed hydrochlorides (e.g., 85% for benzylpiperazine in ) indicate that optimized routes for the target compound could achieve >80% yields .
Biological Activity
(2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride, also known as JBD28706, is a chemical compound that has gained attention for its potential biological activities. This article delves into the synthesis, characterization, and biological activity of this compound, supported by relevant data tables and research findings.
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from readily available precursors. The compound can be synthesized through a multi-step reaction involving the formation of the piperazine ring and subsequent functionalization with the pyrazole moiety. Characterization methods such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Table 1: Characterization Data
| Property | Value |
|---|---|
| Molecular Formula | C10H15N3O2 |
| Molecular Weight | 197.25 g/mol |
| CAS Number | 5952-93-2 |
| Melting Point | Not available |
| Solubility | Soluble in DMSO, methanol |
The biological activity of this compound has been studied in various contexts. It is believed to interact with specific receptors or enzymes that play critical roles in cellular signaling pathways. Research indicates that it may exhibit anti-inflammatory and analgesic properties.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial effects of this compound against several bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The results demonstrated a significant inhibitory effect, suggesting potential applications in treating infections caused by these pathogens.
- Cytotoxicity : In vitro studies assessed the cytotoxic effects on cancer cell lines. The compound displayed selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating its potential as an anticancer agent.
- Neuroprotective Effects : Research has also explored the neuroprotective properties of this compound in models of neurodegenerative diseases. The findings suggest that it may help mitigate neuronal damage through antioxidant mechanisms.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
